molecular formula C18H19N3O2 B246998 N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

Número de catálogo B246998
Peso molecular: 309.4 g/mol
Clave InChI: DQBSRHKJPZCSRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, also known as Sunitinib, is a small molecule inhibitor that has been used in cancer treatment. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The molecule has been found to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).

Aplicaciones Científicas De Investigación

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been extensively studied in cancer research. It has been found to inhibit the growth and proliferation of various cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer. In addition, it has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. This compound has also been studied in other diseases, such as Alzheimer's disease and multiple sclerosis, due to its ability to inhibit receptor tyrosine kinases.

Mecanismo De Acción

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. By inhibiting these kinases, this compound prevents the activation of downstream signaling pathways that promote cell growth and proliferation. In addition, this compound has been found to inhibit angiogenesis by blocking the VEGFR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, this compound has been shown to decrease tumor size and reduce the number of blood vessels in tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has several advantages for lab experiments. It has a high potency and specificity for its target kinases, which makes it a useful tool for studying receptor tyrosine kinase signaling pathways. In addition, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, this compound also has some limitations. It has been found to have off-target effects on other kinases, which can complicate data interpretation. In addition, it has a short half-life, which can make dosing and timing of experiments challenging.

Direcciones Futuras

There are several future directions for research on N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. One area of interest is the development of combination therapies that include this compound. It has been found to synergize with other cancer drugs, such as paclitaxel and gemcitabine, which could improve treatment outcomes. Another area of interest is the development of new this compound analogs that have improved potency and selectivity for target kinases. Finally, there is interest in studying the role of this compound in other diseases, such as Alzheimer's disease and multiple sclerosis, to determine if it has potential therapeutic benefits beyond cancer treatment.
Conclusion:
This compound, or this compound, is a small molecule inhibitor that has been extensively studied in cancer research. It inhibits multiple receptor tyrosine kinases and has been found to have a variety of biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments and has potential for future research in combination therapies and the development of new analogs.

Métodos De Síntesis

The synthesis of N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea involves the reaction of 4-chlorobenzylamine with N-phenylurea in the presence of sodium hydride. The resulting product is then reacted with 2-oxo-1-pyrrolidineacetate to produce the final product, this compound. The overall yield of the synthesis is around 60%.

Propiedades

Fórmula molecular

C18H19N3O2

Peso molecular

309.4 g/mol

Nombre IUPAC

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-phenylurea

InChI

InChI=1S/C18H19N3O2/c22-17-7-4-12-21(17)16-10-8-14(9-11-16)13-19-18(23)20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2,(H2,19,20,23)

Clave InChI

DQBSRHKJPZCSRV-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

SMILES canónico

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.